Mitotane

Drug Metabolism CYP Inhibition Drug-Drug Interactions

Mitotane supply for CYP modulation studies often lacks verified purity and enantiomeric composition. This labeled derivative resolves those pain points: - Unique dual CYP profile: strong CYP3A4 induction (30-fold mRNA) combined with potent CYP2C19 inhibition (IC50 0.05 µM). - Documented purity ≥98% (HPLC) with certificate of analysis confirming enantiomeric composition for reproducible data. - Validated reference for chiral chromatographic method development, P-gp chemosensitization assays, and pharmacokinetic/pharmacodynamic modeling. Reliable B2B sourcing with global shipping.

Molecular Formula C14H10Cl4
Molecular Weight 320.0 g/mol
CAS No. 92288-93-2
Cat. No. B1280858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitotane
CAS92288-93-2
Molecular FormulaC14H10Cl4
Molecular Weight320.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl
InChIInChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H
InChIKeyJWBOIMRXGHLCPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 75 °F (NTP, 1992)
Sol in ethanol, isooctane, carbon tetrachloride
In water, 0.10 mg/L at 25 °C
9.42e-06 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Mitotane Baseline Characteristics


Mitotane (o,p'-DDD, CAS 53-19-0; note that CAS 92288-93-2 is a related entry for a labeled derivative) is a chiral adrenocorticolytic agent derived from the insecticide DDT [1]. It remains the sole FDA-approved systemic therapy for adrenocortical carcinoma (ACC) [2]. Key baseline properties include oral bioavailability of approximately 40%, extensive adipose tissue storage, and an elimination half-life ranging from 18 to 159 days (median approximately 50 days) [3][4]. Mitotane exerts dual cytotoxic and antisecretory effects on adrenal cortical cells, with a narrow therapeutic index requiring routine plasma level monitoring to maintain concentrations between 14–20 mg/L [5].

Why Other Adrenolytics Cannot Replace Mitotane


Generic substitution with alternative adrenostatic agents such as metyrapone, ketoconazole, or the p,p'-DDD isomer is not pharmacologically or clinically equivalent to mitotane [1]. Unlike metyrapone and ketoconazole, which primarily inhibit steroidogenesis via reversible enzymatic blockade, mitotane induces irreversible adrenocortical cytotoxicity and atrophy [2]. Critically, the p,p'-DDD isomer demonstrates reduced suppression of hormone secretion compared to o,p'-DDD despite comparable effects on cell viability, confirming that stereochemistry dictates functional adrenolytic activity [3]. Furthermore, mitotane possesses unique dual pharmacological actions—strong CYP3A4 induction (30-fold) combined with potent CYP2C19 inhibition (IC50 = 0.05 µM)—that create a distinctive drug-drug interaction profile unmatched by other adrenostatic compounds [4]. These molecular and stereochemical distinctions directly translate to differential clinical efficacy in ACC, as evidenced by meta-analyses demonstrating that adjuvant mitotane significantly prolongs recurrence-free survival (HR = 0.62) whereas alternative agents lack comparable survival benefit data [5].

Mitotane Versus Comparators: Quantitative Evidence


CYP2C19 Inhibition: Parent vs. Metabolites

Mitotane (o,p'-DDD) demonstrates potent inhibition of CYP2C19 with an IC50 of 0.05 µM in isolated recombinant CYP enzyme assays. This inhibitory potency is comparable to that of its metabolite o,p'-DDE (IC50 = 0.09 µM), whereas the major circulating metabolite o,p'-DDA exhibits only minor inhibitory effects [1]. This differential CYP inhibition profile across the mitotane metabolic pathway establishes o,p'-DDD as the primary perpetrator of CYP2C19-mediated drug-drug interactions, a clinically significant consideration when co-administering CYP2C19 substrates such as proton pump inhibitors or certain antidepressants.

Drug Metabolism CYP Inhibition Drug-Drug Interactions Pharmacokinetics

CYP3A4 Induction: Parent vs. Metabolites

Quantitative real-time PCR analysis revealed that mitotane (o,p'-DDD) induces CYP3A4 mRNA expression by 30-fold in vitro. Comparative analysis of its metabolites shows that o,p'-DDE produces a similar but less potent induction profile, while o,p'-DDA has only minor effects [1]. Reporter gene assays confirmed o,p'-DDD as a PXR activator, establishing the molecular mechanism for this potent induction [1]. This 30-fold induction magnitude is clinically significant and necessitates careful management of co-administered CYP3A4 substrates.

CYP Induction PXR Activation Drug-Drug Interactions Hepatotoxicity

P-gp Inhibition and Chemosensitization

Mitotane directly inhibits P-glycoprotein (P-gp) detoxifying function, thereby enhancing the cytotoxic activity of doxorubicin in human adrenocortical carcinoma cells [1]. While mitotane induces ABCB1 (encoding P-gp) mRNA expression by 3.4-fold, functional assays demonstrate that o,p'-DDD and its metabolites are neither substrates nor inhibitors of P-gp-mediated transport, indicating that the P-gp inhibitory effect occurs through an indirect or alternative mechanism distinct from classical competitive inhibition [2]. This dual modulation—transcriptional induction coupled with functional inhibition—provides the mechanistic basis for the superior efficacy of mitotane-chemotherapy combinations in ACC.

P-glycoprotein Multidrug Resistance Chemosensitization Doxorubicin

Steroidogenesis Inhibition: Cortisol Suppression

At a concentration of 50 µM (corresponding to 14 mg/L, the threshold for therapeutic efficacy), mitotane drastically reduces cortisol and 17-hydroxyprogesterone secretion from H295R human adrenocortical cells by 70% [1]. This antisecretory effect is mediated through inhibition of mitochondrial respiratory chain complex IV (cytochrome c oxidase) with an IC50 of 58 µM, as well as reduced expression of steroidogenic genes including CYP11A1 and CYP17A1 . The concordance between the therapeutic plasma concentration (14 mg/L) and the in vitro concentration required for 70% cortisol suppression provides a pharmacodynamic rationale for the established therapeutic window.

Steroidogenesis Cortisol H295R Adrenocortical Carcinoma

Enantioselective Metabolism: Patient Variability

Two-dimensional chiral chromatography analysis of plasma from mitotane-treated ACC patients revealed that the (S)/(R)-mitotane enantiomer ratio varies substantially, ranging from 1:1.2 to 1:10 [1]. In contrast, the (S)/(R)-o,p'-DDA metabolite ratio remains relatively conserved at approximately 2:1 [1]. Earlier preclinical research indicated that the S-enantiomer is approximately four-fold more potent than the R-enantiomer [2], though small chiral differences in direct cellular effects alone do not justify single-enantiomer administration [3]. The substantial interpatient variability in enantiomeric ratio provides evidence for enantioselective metabolism and may explain variation in therapeutic response among patients receiving racemic mitotane.

Chiral Chromatography Enantioselective Metabolism Therapeutic Drug Monitoring Personalized Dosing

Adjuvant Efficacy: Recurrence Risk Reduction

A systematic review and meta-analysis of adjuvant mitotane following surgical resection of ACC demonstrated a statistically significant improvement in recurrence-free survival (RFS) with a hazard ratio (HR) of 0.62 (95% CI, 0.42–0.94; P < 0.05) and overall survival (OS) with HR = 0.69 (95% CI, 0.55–0.88; P < 0.05) compared to observation alone [1]. A subsequent 2024 systematic review confirmed improved RFS with adjuvant mitotane (HR: 0.63, 95% CI: 0.44–0.92, p = 0.016), whereas adjuvant radiotherapy did not reach conventional statistical significance (HR: 0.79, 95% CI: 0.58–1.06, p = 0.11) [2]. This represents a 37–38% relative reduction in recurrence risk attributable to mitotane adjuvant therapy.

Adjuvant Therapy Recurrence-Free Survival Meta-Analysis Adrenocortical Carcinoma

Mitotane Research and Application Scenarios


In Vitro CYP-Mediated Drug-Drug Interaction Studies

Mitotane is the preferred compound for investigating dual CYP modulation—specifically strong CYP3A4 induction (30-fold mRNA increase) combined with potent CYP2C19 inhibition (IC50 = 0.05 µM)—in human hepatocyte or recombinant enzyme systems [1]. This unique bidirectional CYP modulation profile distinguishes mitotane from alternative adrenostatic agents such as metyrapone and ketoconazole, which lack comparable induction potency [2]. Researchers should procure analytical-grade mitotane with documented purity (≥98% by HPLC) to ensure reproducible induction and inhibition data .

Chiral Separation and Enantioselective Metabolism Analysis

The substantial interpatient variability in (S)/(R)-mitotane enantiomeric ratios (ranging from 1:1.2 to 1:10) makes mitotane an essential reference standard for developing and validating chiral chromatographic methods in therapeutic drug monitoring programs [1]. The conserved (S)/(R)-o,p'-DDA metabolite ratio (~2:1) provides an internal validation benchmark for analytical method performance [1]. Procurement of racemic mitotane with certificate of analysis confirming enantiomeric composition is required for accurate method calibration [2].

Chemosensitization and Multidrug Resistance Reversal Research

Mitotane's demonstrated capacity to directly inhibit P-glycoprotein (P-gp) detoxifying function, thereby enhancing doxorubicin cytotoxic activity in ACC cells, supports its use as a tool compound for investigating chemosensitization mechanisms in multidrug-resistant cancer models [1]. This P-gp inhibitory property distinguishes mitotane from adrenostatic agents that lack chemosensitizing activity and provides the mechanistic rationale for combination chemotherapy regimens in ACC [2].

Adjuvant Therapy Pharmacodynamic Modeling

The established relationship between mitotane plasma concentration (14–20 mg/L therapeutic window) and pharmacodynamic effects—including 70% cortisol suppression at 50 µM in H295R cells—makes mitotane the reference compound for developing population pharmacokinetic/pharmacodynamic models in ACC [1][2]. Procurement of mitotane with validated bioanalytical reference standards is essential for accurate therapeutic drug monitoring using GC-MS or LC-MS/MS methodologies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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